Naphthalene-1,3(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,3(2H,4H)-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,3-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the cyclization of 2-hydroxy-1-naphthaldehyde in the presence of a strong acid catalyst. This reaction proceeds through an intramolecular aldol condensation, resulting in the formation of the desired dione compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form naphthalene-1,2,3-trione using strong oxidizing agents.
Reduction: Reduction of this compound can yield 1,3-dihydroxynaphthalene or other partially reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Naphthalene-1,2,3-trione
Reduction: 1,3-dihydroxynaphthalene
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
Naphthalene-1,3(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of naphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
The compound’s aromatic structure also allows it to participate in electron transfer reactions, which can be important in its role as an antioxidant or pro-oxidant, depending on the context.
Comparison with Similar Compounds
Naphthalene-1,3(2H,4H)-dione can be compared with other naphthalene derivatives, such as:
Naphthalene-1,2-dione: Similar in structure but with carbonyl groups at the 1 and 2 positions. It has different reactivity and applications.
Naphthalene-2,3-dione: Another isomer with carbonyl groups at the 2 and 3 positions, exhibiting distinct chemical properties.
Naphthalene-1,4-dione (1,4-naphthoquinone): Widely studied for its biological activities and used in the synthesis of various pharmaceuticals.
Biological Activity
Naphthalene-1,3(2H,4H)-dione, also known as 1,3-naphthoquinone, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a naphthalene ring with two carbonyl groups at the 1 and 3 positions. This arrangement contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, such as topoisomerases and protein-tyrosine phosphatases, which can disrupt cancer cell proliferation and survival pathways .
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is particularly relevant in cancer therapy, where ROS can induce apoptosis in tumor cells .
- Antimicrobial Activity : Naphthalene derivatives exhibit antibacterial and antifungal properties through mechanisms that may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound and its derivatives:
- Cytotoxicity Studies : Research has demonstrated that naphthalene derivatives can induce cytotoxic effects against various cancer cell lines. For instance, a study reported that certain naphthalene derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6a | MDA-MB-231 | 1 | Apoptosis induction |
6b | PC3 | 5 | Cell cycle arrest |
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses .
Antibacterial and Antifungal Effects
The compound exhibits notable antibacterial and antifungal activities. For example:
- Inhibition of Pathogens : Studies have reported that naphthalene derivatives can inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans through interference with their metabolic functions .
Case Studies
- Cytotoxicity Evaluation : A recent study synthesized novel naphthalene derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells. The results indicated that these compounds effectively induced apoptosis at low concentrations .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of naphthalene derivatives against common pathogens. The results showed promising inhibitory effects, suggesting potential therapeutic applications in treating infections .
Properties
CAS No. |
105801-86-3 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4H-naphthalene-1,3-dione |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4H,5-6H2 |
InChI Key |
KXXLCMPSLFIEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.